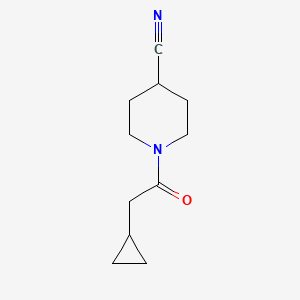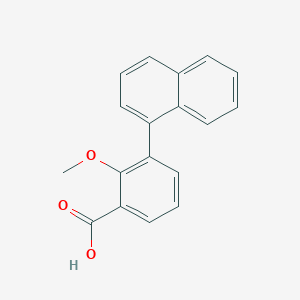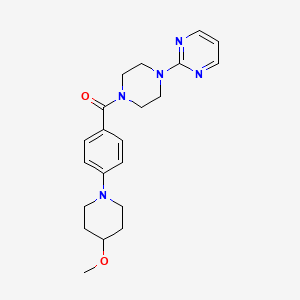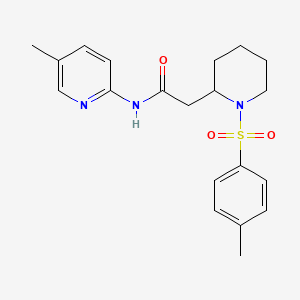
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities
Vorbereitungsmethoden
The synthesis of 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound has shown promise as an inhibitor of specific enzymes and proteins, making it a potential candidate for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of the Werner (WRN) helicase, a protein involved in DNA repair and replication . By inhibiting WRN helicase, the compound can induce DNA damage and apoptosis in cancer cells, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
Compared to these compounds, this compound is unique due to its trifluoroethyl group, which enhances its metabolic stability and bioavailability. This structural feature may contribute to its improved pharmacokinetic properties and therapeutic potential.
Eigenschaften
IUPAC Name |
7-fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-1-2-7-8(3-6)16-5-17-9(7)15-4-10(12,13)14/h1-3,5H,4H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGYWXBHBWWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2374978.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)




![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/new.no-structure.jpg)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)

